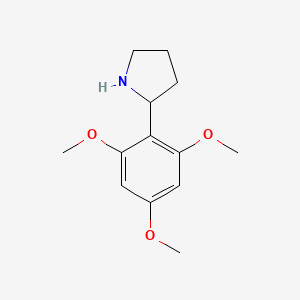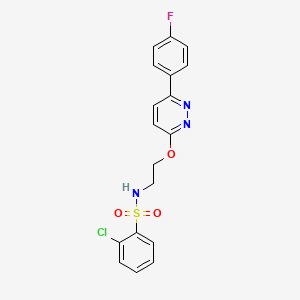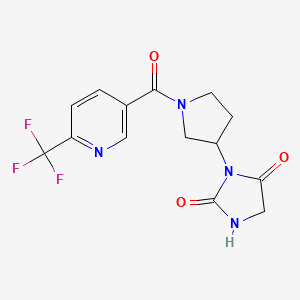
3-(1-(6-(Trifluormethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a trifluoromethyl-substituted nicotinoyl group, making it a complex and intriguing molecule for researchers.
Wissenschaftliche Forschungsanwendungen
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Vorbereitungsmethoden
The synthesis of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the imidazolidine-2,4-dione core. The trifluoromethyl-substituted nicotinoyl group is then introduced through a series of reactions. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, often involving cyclization reactions under specific conditions.
Functionalization: The imidazolidine-2,4-dione core is functionalized with the trifluoromethyl-substituted nicotinoyl group using reagents such as trifluoromethyl iodide and nicotinic acid derivatives.
Reaction Conditions: Typical reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Wirkmechanismus
The mechanism of action of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, share structural similarities but differ in their biological activities and applications.
Imidazolidine Derivatives: Compounds with an imidazolidine-2,4-dione core, such as thiazolidines, exhibit different pharmacological properties and uses.
Trifluoromethyl-Substituted Compounds: Compounds with a trifluoromethyl group, such as trifluoromethyl benzenes, have distinct chemical and biological characteristics.
The uniqueness of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione lies in its combination of these structural features, resulting in a compound with diverse and promising applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)10-2-1-8(5-18-10)12(23)20-4-3-9(7-20)21-11(22)6-19-13(21)24/h1-2,5,9H,3-4,6-7H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWAYNCSUBJCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
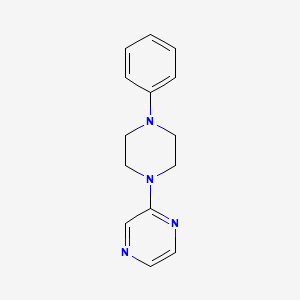
![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)
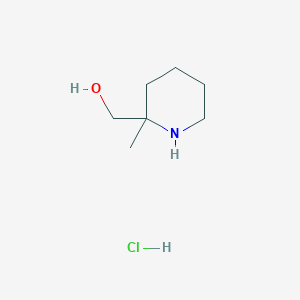
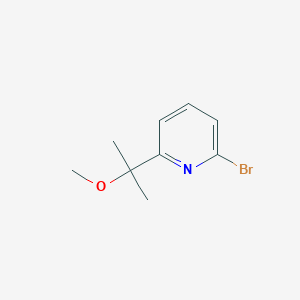

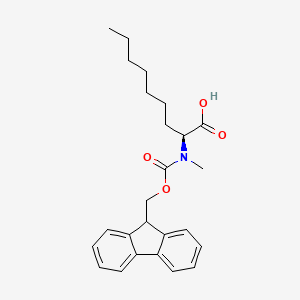
![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)
